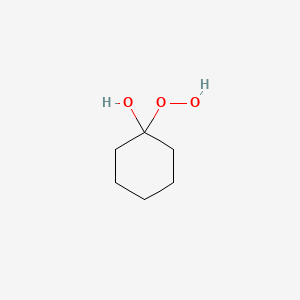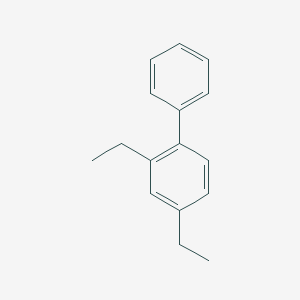![molecular formula C13H11N3O2 B14299426 (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone CAS No. 121140-26-9](/img/no-structure.png)
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the [(methylamino)oxy]methanone group: This step involves the reaction of the beta-carboline core with a suitable reagent, such as methylamine and an appropriate carbonyl compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules and inhibit the growth of certain pathogens.
Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders. It may act on neurotransmitter systems and modulate brain activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone involves its interaction with specific molecular targets and pathways. It may bind to receptors in the brain, modulating neurotransmitter release and affecting neuronal activity. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and psychoactive effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties
Propiedades
| 121140-26-9 | |
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
methylamino 9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-14-18-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,14,16H,1H3 |
Clave InChI |
HFSDOBJCQNMPRQ-UHFFFAOYSA-N |
SMILES canónico |
CNOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


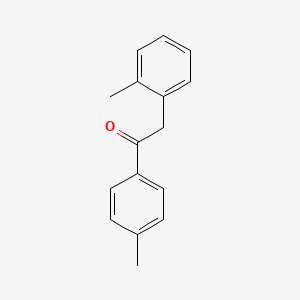
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)

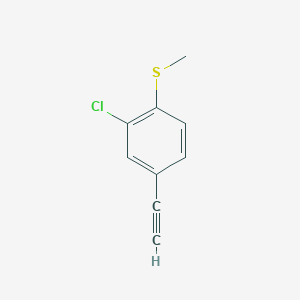
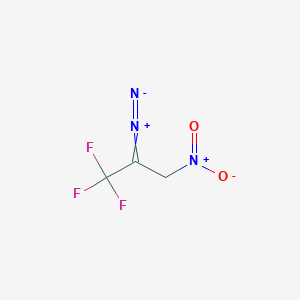
![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
